1-Ethylpyrene

Übersicht

Beschreibung

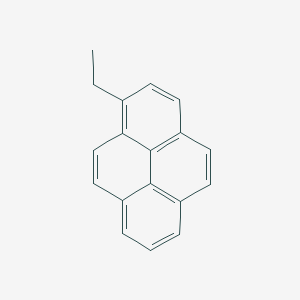

1-Ethylpyrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14. It is a derivative of pyrene, where an ethyl group is attached to the first carbon atom of the pyrene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethylpyrene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of pyrene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethylpyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-(1-pyrenyl)ethanol and further to 1-pyrenylcarboxylic acid.

Reduction: Hydrogenation of this compound can lead to the formation of ethylpyrene derivatives with reduced aromaticity.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the pyrene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products:

Oxidation: 1-(1-pyrenyl)ethanol, 1-pyrenylcarboxylic acid.

Reduction: Various hydrogenated ethylpyrene derivatives.

Substitution: Brominated or nitrated pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

Fluorescence Studies

Fluorescent Probes

1-Ethylpyrene is widely used as a fluorescent probe in various biochemical and material science applications. Its fluorescence properties make it an ideal candidate for studying microenvironments and molecular interactions. For instance, EPy has been employed to investigate the polarity of the hydrocarbon core in liposomes, revealing significant insights into membrane dynamics and structure .

Excimer Formation

The ability of this compound to form excimers (dimeric states) under specific conditions has been exploited in fluorescence resonance energy transfer (FRET) studies. This property allows researchers to monitor molecular interactions and conformational changes in biological systems, including proteins and nucleic acids .

Applications in Polymer Science

EPy is also utilized in polymer science, where it serves as a fluorescent label to study the behavior of polymers in solution. The incorporation of this compound into polymer matrices enables the examination of polymer dynamics and interactions at the molecular level .

Organic Electronics

Organic Semiconductors

Recent advancements have highlighted the potential of this compound as a component in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) . The ability to modify the pyrene structure chemically enhances its performance in these devices, paving the way for new materials with improved efficiency.

Material Design

The design of pyrene-based materials involves manipulating molecular architecture to optimize charge transport properties. Research indicates that different substitutions on the pyrene ring can significantly affect the optical and electronic characteristics of the resulting materials . This versatility makes EPy a valuable building block for developing next-generation electronic components.

Biochemical Research

Metabolic Studies

In biochemical research, this compound has been studied for its metabolic pathways, particularly its interaction with cytochrome P450 enzymes. These studies focus on the benzylic hydroxylation of EPy, providing insights into its potential carcinogenic properties and metabolic activation . Understanding these pathways is crucial for evaluating the environmental and health impacts of polycyclic aromatic hydrocarbons.

Fluorescent Analogs

The compound is also being explored as a fluorescent analog for biomolecular building blocks, aiding in the visualization and study of cellular processes. Its incorporation into biological systems facilitates advanced imaging techniques, enhancing our understanding of cellular dynamics .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescence Studies | Used as a probe to study microenvironments and molecular interactions | High sensitivity and specificity |

| Organic Electronics | Component in OLEDs, OFETs, OPVs; modified for enhanced electronic properties | Potential for cost-effective devices |

| Biochemical Research | Studied for metabolic pathways; used as a fluorescent analog in cellular studies | Insights into health impacts |

Wirkmechanismus

The mechanism of action of 1-ethylpyrene involves its interaction with cytochrome P450 enzymes, leading to benzylic hydroxylation. This reaction produces a secondary alcohol, which can undergo further oxidation to form carboxylic acids. The compound’s effects are mediated through its metabolites, which can interact with various molecular targets and pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-Methylpyrene

- 1-Propylpyrene

- 1-Butylpyrene

Comparison: 1-Ethylpyrene is unique due to its specific ethyl substitution, which affects its chemical reactivity and metabolic pathways. Compared to 1-methylpyrene, this compound undergoes benzylic hydroxylation to form a secondary alcohol, whereas 1-methylpyrene forms a primary alcohol.

Biologische Aktivität

1-Ethylpyrene (EP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its metabolic pathways and potential health implications. This article provides a comprehensive overview of the biological activity of this compound, including its metabolism, toxicological effects, and relevant case studies.

Metabolism of this compound

The primary metabolic pathway for this compound involves benzylic hydroxylation , which is catalyzed by cytochrome P450 enzymes. Research indicates that this process is crucial for both humans and rats, with significant differences in metabolite formation between species.

Key Findings:

- Metabolic Pathway : The benzylic hydroxylation leads to the formation of a secondary alcohol, specifically α-HEP (1-ethyl-2-hydroxy-pyrene), which is a key metabolite in the biotransformation of EP .

- Rate of Metabolism : Studies have shown that this compound is metabolized at a higher rate than its structural analogue, 1-methylpyrene (MP), indicating a modified regioselectivity in humans .

- Enzyme Involvement : Human liver microsomes exhibit significant activity in converting EP to α-HEP, with contributions from various cytochrome P450 enzymes, notably CYP1A1, CYP1B1, and CYP3A4 .

Toxicological Implications

The biological activity of this compound extends to its potential toxicological effects. As a PAH, it has been associated with various health risks, including carcinogenicity.

Toxicological Studies:

- Carcinogenic Potential : Research suggests that EP may have carcinogenic properties similar to other PAHs. The metabolic activation of EP leads to the formation of reactive intermediates that can bind to DNA, potentially resulting in mutagenic changes .

- Comparative Toxicity : In studies comparing EP and MP, EP exhibited distinct metabolic pathways that could influence its overall toxicity profile. The presence of ethyl groups alters the reactivity and toxicity compared to methyl-substituted PAHs .

Case Studies and Experimental Findings

Several studies have explored the biological effects and metabolic pathways of this compound, providing valuable insights into its activity.

Notable Case Studies:

- Benzylic Hydroxylation Study : Engst et al. (1999) demonstrated that both human and rat cytochrome P450 enzymes effectively metabolize EP. The study highlighted that α-HEP accounted for approximately 16% of total metabolites formed in human hepatic microsomes .

- Ozonolysis Reactions : Recent research on the ozonolysis of alkyl-substituted PAHs indicated that this compound reacts differently under oxidative conditions compared to other PAHs. The reaction kinetics were influenced by the presence of alkyl groups, affecting the degradation rates and byproducts formed during ozonolysis .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Structure | Polycyclic aromatic hydrocarbon with ethyl substitution |

| Primary Metabolite | α-Hydroxyethyl pyrene (α-HEP) |

| Metabolic Pathway | Benzylic hydroxylation via cytochrome P450 enzymes |

| Toxicological Effects | Potential carcinogenicity; reactive intermediates can bind to DNA |

| Comparative Reactivity | Higher metabolism rate than 1-methylpyrene; altered toxicity profile |

Eigenschaften

IUPAC Name |

1-ethylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAMZDRREBOHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878251 | |

| Record name | 1-ethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17088-22-1, 56142-12-2 | |

| Record name | 1-Ethylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017088221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056142122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYL PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/982JRB827L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.